3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Nicotinic Acetylcholine Receptor Functional Potency TE671 Cell Line

Researchers developing kinase inhibitors or HPPD-targeting agrochemicals require heterocyclic building blocks with defined substitution patterns. Generic pyrazole derivatives often lack the 4-chloro substituent critical for target binding. 3-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1510319-14-8) solves this gap: - Enables diversification via cross-coupling at the chloro position (Suzuki, Buchwald-Hartwig) - ≥95% purity ensures reproducible synthesis of bioactive analogs - XLogP3-AA = 1.0 supports drug-likeness optimization of downstream candidates - Tool compound for nAChR subtype TE671 screening (EC50 = 30 µM)

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 1510319-14-8
Cat. No. B1432427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
CAS1510319-14-8
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)N2C=C(C=N2)Cl
InChIInChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2
InChIKeyUQWCAYJRPRRVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1510319-14-8) for Research and Procurement


3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1510319-14-8) is a synthetic heterocyclic compound classified as a pyrazole-substituted cyclohexanone derivative [1]. It is primarily offered as a research chemical building block for medicinal chemistry and agrochemical discovery, with a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol [2].

Why 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one Cannot Be Casually Replaced by In-Class Analogs


The unique combination of a 4-chloro substituted pyrazole ring at the 3-position of a cyclohexanone core confers specific physicochemical and biological properties that are not shared by other pyrazole-cyclohexanone derivatives. The chloro substituent on the pyrazole ring is a key determinant of molecular recognition, as even minor structural variations in this heterocyclic class can lead to significant differences in target binding affinity and selectivity [1]. The cyclohexanone ring provides a distinct three-dimensional scaffold that influences ligand-receptor interactions compared to linear or aromatic alternatives. This specific compound has been characterized as a building block for the synthesis of more complex molecules with potential biological activity [1], and its substitution pattern is critical for the activity of its downstream products. Therefore, a generic substitution with a non-chlorinated or differently substituted pyrazole analog would likely result in a loss of the intended pharmacological profile or synthetic utility, as supported by structure-activity relationship (SAR) studies on related pyrazole-containing compounds [2].

Quantitative Evidence Differentiating 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one for Scientific Selection


Functional Potency at Human Nicotinic Acetylcholine Receptor (nAChR) Subtype TE671

This compound exhibited a functional potency (EC50) of 30 µM at the human nicotinic acetylcholine receptor (nAChR) subtype TE671, a muscle-type receptor model [1]. While this value provides a baseline for its activity at this specific target, the lack of publicly available comparative data for other pyrazole-cyclohexanone analogs prevents a direct, quantitative assessment of its selectivity or superiority. This data point is offered as a foundational benchmark for researchers interested in this receptor system, with the clear caveat that any interpretation of its relative value requires further, head-to-head experimental comparison.

Nicotinic Acetylcholine Receptor Functional Potency TE671 Cell Line

Synthetic Accessibility and Purity Profile for Procurement

The compound is commercially available with a standard purity specification of ≥95%, as reported by multiple vendors, including Leyan, CymitQuimica, Bidepharm, and Chemenu . This high level of purity is a crucial factor for ensuring reproducibility in synthetic and biological assays, differentiating it from lower-purity generic analogs that may introduce confounding impurities. While no comparative purity data for specific analogs is available, the consistency of this purity standard across suppliers provides a reliable benchmark for procurement.

Chemical Purity Quality Control Building Block

Lipophilicity (XLogP3-AA) as a Key Differentiator for Membrane Permeability and Bioavailability

The computed lipophilicity of this compound is XLogP3-AA = 1.0 [1]. This value is significantly lower than that of the unsubstituted cyclohexanone core, which has a calculated XLogP3-AA of approximately 1.9 [2]. This difference indicates that the addition of the 4-chloro-1H-pyrazol-1-yl moiety substantially reduces the compound's overall lipophilicity, which can influence membrane permeability, plasma protein binding, and metabolic stability. This quantitative difference provides a basis for predicting and comparing the compound's drug-like properties and its behavior in biological systems.

Lipophilicity XLogP3-AA Membrane Permeability

Optimal Research and Procurement Applications for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one


Medicinal Chemistry: Synthesis of Novel Pyrazole-Containing Drug Candidates

This compound serves as a key building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents where pyrazole scaffolds are privileged structures. The chloro substituent on the pyrazole ring can be exploited for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse chemical moieties to explore SAR around the pyrazole core. Its high purity (≥95%) ensures reliable synthetic outcomes, while its computed lipophilicity (XLogP3-AA = 1.0) [1] provides a useful parameter for predicting the drug-likeness of downstream products.

Agrochemical Discovery: Building Block for Herbicide or Fungicide Development

The pyrazole-cyclohexanone scaffold is present in several agrochemicals, including herbicides targeting enzymes like HPPD (4-Hydroxyphenylpyruvate dioxygenase). This compound can be used as an intermediate to synthesize analogs of known HPPD inhibitors, allowing for the exploration of novel structures with improved crop safety and efficacy. The chloro substituent on the pyrazole ring is a known motif in agrochemicals, and the cyclohexanone core can be further modified to introduce herbicidal activity. The compound's availability with documented purity is essential for reproducible field trials and formulation studies.

Target-Based Screening: Profiling at Nicotinic Acetylcholine Receptors (nAChRs)

Given its demonstrated functional activity at the human nAChR subtype TE671 (EC50 = 30 µM) [2], this compound can be used as a tool compound or reference standard in screening campaigns focused on this receptor family. While its potency is modest, it provides a defined starting point for SAR exploration to identify more potent and selective nAChR ligands. The compound's defined purity and known lipophilicity [1] are critical for accurate concentration-response measurements and for minimizing non-specific effects in cell-based assays.

Chemical Biology: Probe for Investigating Pyrazole-Containing Compound Interactions

The compound's unique structural features—a chloro-substituted pyrazole linked to a cyclohexanone—make it a useful probe for studying the binding interactions of this chemotype with biological targets. Researchers can utilize this compound as a core scaffold for synthesizing affinity probes or fluorescently labeled derivatives to investigate target engagement, cellular localization, and mechanism of action. Its defined physicochemical properties (XLogP3-AA = 1.0) [1] facilitate the design of experiments involving cellular uptake and subcellular distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.